molecular formula C16H17ClN2O2 B2992253 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid hydrochloride CAS No. 1706432-10-1

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid hydrochloride

Cat. No.: B2992253
CAS No.: 1706432-10-1
M. Wt: 304.77
InChI Key: PVXRBEQCLYSBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid hydrochloride is a chemical compound belonging to the class of naphthyridines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction, often involving the condensation of an appropriate amine with a diketone or a β-keto ester.

  • Benzyl Group Introduction: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the naphthyridine core in the presence of a Lewis acid catalyst.

  • Carboxylic Acid Formation: The carboxylic acid group can be introduced through oxidation reactions, often using strong oxidizing agents like potassium permanganate or chromic acid.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid.

  • Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

  • Substitution: Various electrophiles and nucleophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Corresponding amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials. Biology: It has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are being explored for their therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

  • 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

  • 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

  • 1-Naphthalenol, 5,6,7,8-tetrahydro-

Uniqueness: 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid hydrochloride is unique due to its specific structural features, such as the presence of the carboxylic acid group and the benzyl group, which influence its reactivity and biological activity

Properties

IUPAC Name

6-benzyl-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2.ClH/c19-16(20)13-6-8-17-15-7-9-18(11-14(13)15)10-12-4-2-1-3-5-12;/h1-6,8H,7,9-11H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXRBEQCLYSBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C(C=CN=C21)C(=O)O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.